molecular formula C14H20I2O2 B6334707 1,2-Diiodo-4,5-di-n-butoxybenzene CAS No. 1005340-01-1

1,2-Diiodo-4,5-di-n-butoxybenzene

Cat. No.: B6334707
CAS No.: 1005340-01-1
M. Wt: 474.12 g/mol
InChI Key: QSFCBQSLCUFVOG-UHFFFAOYSA-N
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Description

1,2-Diiodo-4,5-di-n-butoxybenzene is an organic compound with the molecular formula C14H20I2O2 and a molecular weight of 474.12 g/mol . It is characterized by the presence of two iodine atoms and two n-butoxy groups attached to a benzene ring. This compound is typically a white to yellow powder and is used in various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diiodo-4,5-di-n-butoxybenzene can be synthesized through a multi-step process involving the iodination of a suitable precursor. One common method involves the reaction of 1,2-dibutoxybenzene with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2-Diiodo-4,5-di-n-butoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the iodine atoms under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound, although specific products depend on the reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1,2-diazido-4,5-di-n-butoxybenzene .

Scientific Research Applications

1,2-Diiodo-4,5-di-n-butoxybenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Diiodo-4,5-di-n-butoxybenzene is not well-documented in the literature. its effects are likely related to the presence of the iodine atoms and n-butoxy groups, which can participate in various chemical interactions and reactions. The molecular targets and pathways involved would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibromo-4,5-di-n-butoxybenzene: Similar structure but with bromine atoms instead of iodine.

    1,2-Dichloro-4,5-di-n-butoxybenzene: Similar structure but with chlorine atoms instead of iodine.

Uniqueness

1,2-Diiodo-4,5-di-n-butoxybenzene is unique due to the presence of iodine atoms, which are larger and more polarizable than bromine or chlorine atoms. This can result in different reactivity and properties, making it suitable for specific applications where other halogenated compounds may not be as effective .

Properties

IUPAC Name

1,2-dibutoxy-4,5-diiodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20I2O2/c1-3-5-7-17-13-9-11(15)12(16)10-14(13)18-8-6-4-2/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFCBQSLCUFVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1OCCCC)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20I2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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